molecular formula C9H14O2 B14249803 Non-7-ene-2,4-dione CAS No. 380600-69-1

Non-7-ene-2,4-dione

Cat. No.: B14249803
CAS No.: 380600-69-1
M. Wt: 154.21 g/mol
InChI Key: IBPYVJCOSPWGCS-UHFFFAOYSA-N
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Description

Non-7-ene-2,4-dione, systematically named 1,3-diazaspiro[4,4]this compound, is a spirocyclic compound featuring a nine-membered bicyclic structure with fused diaza and cyclopentene rings. Its synthesis, reported by American Home Products Corporation, involves a multi-step process outlined in their proprietary method, which includes cyclization and functional group transformations to achieve the spiro architecture . The presence of conjugated carbonyl groups (2,4-dione) and a strained spiro system may contribute to its reactivity and biological activity, though detailed pharmacological data remain proprietary .

Properties

CAS No.

380600-69-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

non-7-ene-2,4-dione

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3-4H,5-7H2,1-2H3

InChI Key

IBPYVJCOSPWGCS-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Non-7-ene-2,4-dione typically involves a series of organic reactions designed to construct the bicyclic core. One common method is the Diels-Alder reaction, which forms the bicyclic structure through a cycloaddition process. This reaction often requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Non-7-ene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .

Scientific Research Applications

Non-7-ene-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Non-7-ene-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of 2,4-Dione Derivatives

Compound Class Core Structure Key Substituents/Modifications Notable Interactions (Crystal Packing)
This compound Spirocyclic diazaspiro system Cyclopentene fused with diketone rings Undisclosed (proprietary data)
Thiazolidine-2,4-diones Thiazolidine ring Benzylidene groups, CH-bridged nuclei Arg1122 (GyrA) and Arg458 (Y. pestis) interactions
Pyran-2,4-diones Pyran ring + β-enamino groups C2-symmetrical 1,6-hexylene spacer Dominant H···H, O···H, H···C contacts
Imidazolidin-2,4-diones Imidazolidine ring 3,5-di-substituted aryl groups Pharmacophore-dependent (e.g., 4-isopropylphenyl in IM-7)

Key Observations :

  • Thiazolidine-2,4-diones leverage sulfur-containing rings for interactions with bacterial enzymes, while pyran-2,4-diones utilize symmetry and spacers to optimize crystal stability .
  • Imidazolidin-2,4-diones prioritize aromatic substituents (e.g., 4-isopropylphenyl) for CNS and cardiovascular effects .

Key Observations :

  • This compound’s synthesis is less transparent compared to the well-documented Strecker method for imidazolidin-2,4-diones .
  • Thiazolidine derivatives prioritize modular design (e.g., benzylidene groups) for docking optimization .

Key Observations :

  • Pyran-2,4-diones exhibit polarity variations (e.g., dipole moment of 8.21 for 2a vs. 6.75 for 2b), influencing solubility and intermolecular interactions .

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